4-[1-(Piperazin-1-yl)ethyl]benzonitrile
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Overview
Description
4-[1-(Piperazin-1-yl)ethyl]benzonitrile is an organic compound that features a piperazine ring substituted with an ethyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
The primary target of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .
Mode of Action
This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high potency and selectivity, leading to changes in the receptor’s activity .
Biochemical Pathways
Upon binding to the D3 dopamine receptor, this compound affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system , also known as the reward system . This leads to an amplification of dopamine signaling .
Pharmacokinetics
It is known that the compound has a molecular weight of 21529 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of this compound to the D3 dopamine receptor and the subsequent amplification of dopamine signaling can lead to changes at the molecular and cellular levels . These changes may have potential therapeutic implications, particularly in the treatment of substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-(2-aminoethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Piperazin-1-yl)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: 4-[1-(Piperazin-1-yl)ethyl]benzylamine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-[1-(Piperazin-1-yl)ethyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of polymers and advanced materials due to its structural properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Piperidin-1-yl)ethyl]benzonitrile
- 4-[1-(Morpholin-1-yl)ethyl]benzonitrile
- 4-[1-(Pyrrolidin-1-yl)ethyl]benzonitrile
Uniqueness
4-[1-(Piperazin-1-yl)ethyl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds. The piperazine ring enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile scaffold in drug design.
Properties
IUPAC Name |
4-(1-piperazin-1-ylethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRJBRTBAQSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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